

Parethoxycaine hydrochloride CAS number and molecular formula

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Compound of Interest

Compound Name: Parethoxycaine hydrochloride

Cat. No.: B086068

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Parethoxycaine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parethoxycaine hydrochloride is a local anesthetic belonging to the ester class of compounds. While it is less commonly researched than other local anesthetics such as procaine or lidocaine, it shares a fundamental mechanism of action: the blockade of voltage-gated sodium channels in neuronal membranes. This action inhibits the propagation of action potentials, thereby preventing the transmission of pain signals. This technical guide provides a comprehensive overview of **Parethoxycaine hydrochloride**, including its chemical identity, physicochemical properties, and pharmacological profile. Due to the limited availability of detailed experimental data specific to **Parethoxycaine hydrochloride**, this guide also incorporates representative methodologies and data from closely related p-aminobenzoic acid (PABA) ester local anesthetics to provide a thorough technical context for researchers.

Chemical and Physical Data

Parethoxycaine hydrochloride is the hydrochloride salt of Parethoxycaine. The fundamental chemical and physical properties are summarized below.

Property	Value	Source
CAS Number	136-46-9	[1]
Molecular Formula	C ₁₅ H ₂₄ ClNO ₃	[1]
Molecular Weight	301.81 g/mol	[1]
IUPAC Name	2-(diethylamino)ethyl 4-ethoxybenzoate;hydrochloride	N/A
Synonyms	Diethoxin, Diethoxine, Ethoxycaine, Intracaine hydrochloride	[1]

Parethoxycaine (Base)

Property	Value	Source
CAS Number	94-23-5	N/A
Molecular Formula	C ₁₅ H ₂₃ NO ₃	N/A
Molecular Weight	265.35 g/mol	N/A

Pharmacological Profile

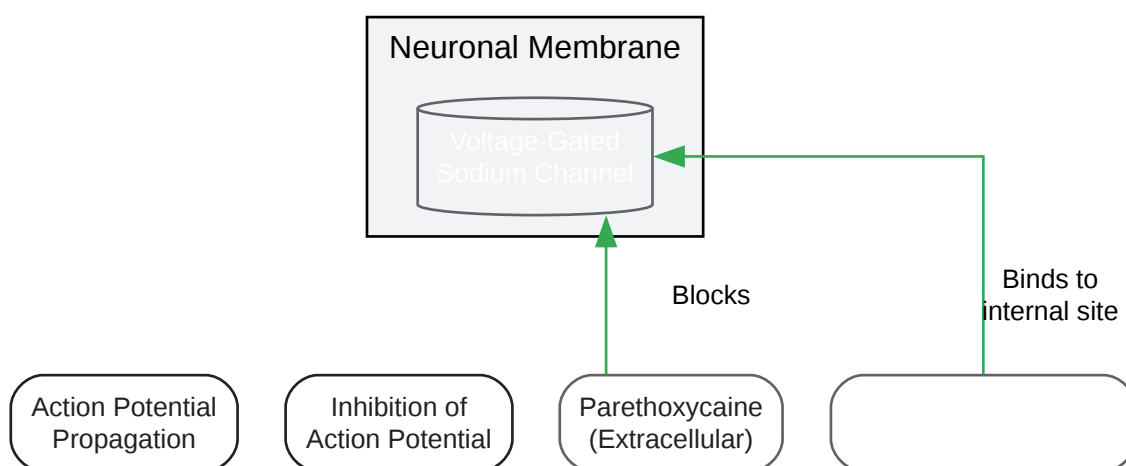
Mechanism of Action

The primary mechanism of action for **Parethoxycaine hydrochloride**, like other local anesthetics, is the blockade of voltage-gated sodium channels on the intracellular side of the nerve membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the propagation of an action potential. The result is a transient and reversible inhibition of nerve conduction, leading to a loss of sensation in the area supplied by the affected nerve.

The proposed mechanism involves the following steps:

- Diffusion of the uncharged base form of the anesthetic across the nerve sheath and cell membrane.

- Re-equilibration to the charged, cationic form within the axoplasm.
- Binding of the cationic form to a specific receptor site within the pore of the voltage-gated sodium channel.
- Inhibition of sodium ion flux, leading to a failure to reach the threshold potential for an action potential.



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Figure 1. Mechanism of action of **Parethoxycaine hydrochloride**.

Experimental Protocols

Detailed experimental protocols specific to **Parethoxycaine hydrochloride** are not widely available in the current literature. Therefore, the following protocols are based on standard methodologies used for the evaluation of other p-aminobenzoic acid ester local anesthetics, such as procaine and benzocaine. These can be adapted for the study of **Parethoxycaine hydrochloride**.

Synthesis of Parethoxycaine (Illustrative, based on Benzocaine Synthesis)

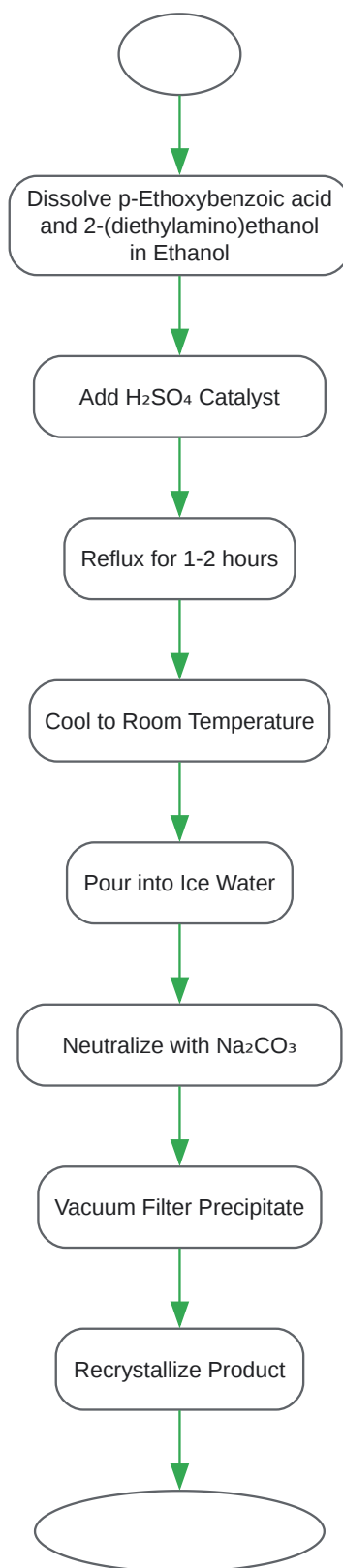
A common method for synthesizing p-aminobenzoic acid esters is through Fischer esterification. An analogous synthesis for Parethoxycaine would involve the reaction of p-ethoxybenzoic acid with 2-(diethylamino)ethanol in the presence of an acid catalyst.

Materials:

- p-Ethoxybenzoic acid
- 2-(Diethylamino)ethanol
- Concentrated sulfuric acid (catalyst)
- Anhydrous ethanol (solvent)
- Sodium carbonate solution (10%)
- Ice water
- Round-bottom flask, reflux condenser, heating mantle, beaker, filtration apparatus

Procedure:

- Dissolve p-ethoxybenzoic acid in anhydrous ethanol in a round-bottom flask.
- Add 2-(diethylamino)ethanol to the solution.
- Slowly add concentrated sulfuric acid while stirring. A precipitate may form.
- Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.
- After cooling to room temperature, pour the reaction mixture into a beaker of ice water.
- Neutralize the mixture by slowly adding a 10% sodium carbonate solution until the pH is approximately 8.
- Collect the resulting precipitate by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent to obtain pure Parethoxycaine.
- To prepare the hydrochloride salt, dissolve the free base in an appropriate solvent and treat with hydrochloric acid.



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Figure 2. Illustrative synthesis workflow for Parethoxycaine.

In Vitro Evaluation of Sodium Channel Blockade (Electrophysiology)

The potency and kinetics of sodium channel blockade can be assessed using patch-clamp electrophysiology on isolated neurons or cells expressing sodium channels (e.g., HEK293 cells).

Materials:

- Cell line expressing the sodium channel of interest (e.g., Nav1.5)
- Patch-clamp rig (amplifier, micromanipulators, microscope)
- Borosilicate glass capillaries for pipette fabrication
- External and internal pipette solutions
- **Parethoxycaine hydrochloride** stock solution

Procedure:

- Culture cells to an appropriate confluency for patch-clamp experiments.
- Prepare external and internal solutions. The internal solution will fill the patch pipette and the external solution will bathe the cells.
- Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.
- Establish a whole-cell patch-clamp configuration on a selected cell.
- Record baseline sodium currents by applying a series of voltage steps.
- Perfuse the cell with the external solution containing various concentrations of **Parethoxycaine hydrochloride**.
- Record sodium currents at each concentration to determine the dose-dependent inhibition.

- Analyze the data to calculate the IC₅₀ (half-maximal inhibitory concentration) and to study the effects on channel gating properties (e.g., activation, inactivation).

Quantitative Data

Quantitative data for **Parethoxycaine hydrochloride** is limited. The table below presents available physicochemical data. For context, typical IC₅₀ values for sodium channel blockade by related local anesthetics are in the micromolar to millimolar range.

Parameter	Value	Reference
Molecular Weight	301.81 g/mol	[1]
CLogP	3.96	N/A
Topological Polar Surface Area (TPSA)	38.77 Å ²	N/A

Conclusion

Parethoxycaine hydrochloride is an ester-type local anesthetic with a mechanism of action centered on the blockade of voltage-gated sodium channels. While specific experimental data for this compound is scarce in publicly available literature, its structural similarity to other p-aminobenzoic acid esters allows for the application of established experimental protocols for its synthesis and pharmacological evaluation. Further research is warranted to fully characterize the efficacy, potency, and safety profile of **Parethoxycaine hydrochloride** for potential clinical applications. This guide provides a foundational framework for researchers and drug development professionals interested in exploring this and related compounds.

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References

- 1. researchgate.net [researchgate.net]

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